molecular formula C21H14N2O6S B13427974 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)- CAS No. 21416-46-6

2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)-

Cat. No.: B13427974
CAS No.: 21416-46-6
M. Wt: 422.4 g/mol
InChI Key: PWUSHZPXYOALFZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)- (CAS RN: 3737-95-9) is an azo dye derivative with the molecular formula C₂₁H₁₄N₂O₇S and a molecular weight of 438.41 g/mol . It features a naphthalene backbone substituted with a hydroxy group (-OH), a carboxylic acid (-COOH), and a sulfonated azo group (-N=N-) linked to a second naphthalene ring. The calcium salt of this compound, calcium 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)-2-naphthalenecarboxylate, is designated as Pigment Red 63:1 (C.I. 15880:1) and is widely used in cosmetics and pharmaceuticals .

Properties

CAS No.

21416-46-6

Molecular Formula

C21H14N2O6S

Molecular Weight

422.4 g/mol

IUPAC Name

3-hydroxy-4-[(1-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C21H14N2O6S/c24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29/h1-11,24H,(H,25,26)(H,27,28,29)

InChI Key

PWUSHZPXYOALFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)O)N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Hydroxynaphthoic Acid Precursor

The core 2-naphthalenecarboxylic acid, 3-hydroxy- moiety is typically prepared via the Kolbe–Schmitt reaction , a carboxylation process of 2-naphthol under carbon dioxide pressure and elevated temperature.

  • Process Details:
    • React 2-naphthol with sodium hydroxide to form the sodium salt.
    • Introduce carbon dioxide gas at 200–300 °C and pressures of 1–15 kg/cm².
    • Reaction time: 0.5 to 5 hours, optimized around 1 hour at 260 °C and 7 kg/cm² for high yield.
    • The product is isolated by acidification and separation of layers to obtain 2-hydroxy-3-naphthoic acid.
Parameter Typical Range/Value
Temperature 230–280 °C (opt. 260 °C)
Pressure (CO2) 1–15 kg/cm² (opt. 7 kg/cm²)
Reaction Time 0.5–5 hours (opt. 1 hour)
pH for Isolation 5.5–6.5

Formation of the Diazonium Salt Intermediate

The azo linkage is formed by coupling a diazonium salt derived from a sulfonated aromatic amine with the hydroxynaphthoic acid derivative.

  • Typical Procedure:
    • Aromatic amine (e.g., sulfo-substituted naphthyl amine) is diazotized by treatment with sodium nitrite and hydrochloric acid at 0–5 °C to form the diazonium salt.
    • This step requires strict temperature control to maintain diazonium salt stability.

Azo Coupling Reaction

  • The diazonium salt is coupled with the 2-naphthalenecarboxylic acid, 3-hydroxy- compound (or its sodium salt form) in alkaline aqueous medium.
  • The coupling occurs at the activated position (usually para or ortho to the hydroxyl group) on the naphthalene ring, forming the azo bond (-N=N-).
  • Reaction conditions are typically mild (0–5 °C) to avoid decomposition and side reactions.

Isolation and Purification

  • The azo dye product is precipitated by acidification or cooling.
  • Filtration and washing yield the crude dye.
  • Further purification can be done by recrystallization or preparative reverse-phase high-performance liquid chromatography (HPLC), using columns such as Newcrom R1 with acetonitrile-water-phosphoric acid mobile phases.

Summary Table of Preparation Steps

Step Reagents/Conditions Purpose/Outcome
1. Kolbe–Schmitt Carboxylation 2-naphthol, NaOH, CO2, 230–280 °C, 1–15 kg/cm² Formation of 2-hydroxy-3-naphthoic acid
2. Diazotization Sulfo-substituted aromatic amine, NaNO2, HCl, 0–5 °C Formation of diazonium salt intermediate
3. Azo Coupling Diazonium salt + 2-hydroxy-3-naphthoic acid (alkaline medium), 0–5 °C Formation of azo bond to yield target dye
4. Isolation & Purification Acidification, filtration, recrystallization or preparative HPLC Purified azo dye product

Chemical Reactions Analysis

Pigment Red 63 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite. The major products formed depend on the specific reaction conditions .

Scientific Research Applications

Pigment Red 63 has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of Pigment Red 63 involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular structure, particularly the azo bond, plays a crucial role in this process. The compound interacts with light through electronic transitions, which are responsible for its vibrant color .

Comparison with Similar Compounds

D&C Red No. 6 (C.I. 15850)

Structure : Disodium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid .
Key Differences :

  • Substituent on the azo group: A 4-methyl-2-sulfophenyl group instead of a 1-sulfo-2-naphthalenyl group.
  • Solubility : Higher water solubility due to the disodium salt form, whereas the calcium salt of the target compound is insoluble .
  • Regulatory Status: Both are FDA-approved for cosmetics, but D&C Red No. 6 is restricted in applications involving mucous membranes .

D&C Red No. 7 (C.I. 15850:1)

Structure : Calcium salt of 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylic acid .
Key Differences :

  • Same azo substituent as D&C Red No. 6 but differs in counterion (calcium vs. sodium).
  • Application : Used in similar cosmetic products but exhibits better heat stability compared to the target compound due to the absence of a naphthalenyl-sulfo group .

Pigment Red 5 (C.I. 12490)

Structure: N-(5-chloro-2,4-dimethoxyphenyl)-4-[[5-[(diethylamino)sulfonyl]-2-methoxyphenyl]azo]-3-hydroxy-2-naphthalenecarboxamide . Key Differences:

  • Contains a carboxamide group and complex sulfonamide substituents, unlike the carboxylic acid and sulfonated naphthalene in the target compound.

4-Methyl Sudan I

Structure: 1-[(4-methylphenyl)azo]-2-naphthalenol . Key Differences:

  • Lacks sulfonic acid and carboxylic acid groups, making it non-polar and unsuitable for water-based applications.
  • Safety: Classified as a carcinogen, unlike the target compound, which is considered safe under specified limits .

Analytical and Regulatory Comparisons

Chromatographic Behavior

Ultra-performance liquid chromatography (UPLC) studies differentiate these compounds based on retention times and UV-Vis spectra:

  • The target compound elutes later than D&C Red No. 6/7 due to its larger molecular weight and sulfonic acid group .
  • Unsulfonated analogs like 4-methyl Sudan I show distinct absorption maxima at 480 nm vs. 520 nm for sulfonated derivatives .

Regulatory Landscape

Compound FDA Approval (21 CFR) EU Cosmetics Regulation Key Restrictions
Target Compound 74.1334, 74.2334 Annex IV/1 ≤ 1% in final product
D&C Red No. 6 74.1306 Restricted Not for mucous membranes
4-Methyl Sudan I Banned Banned Carcinogenic

Physical and Chemical Properties

Property Target Compound D&C Red No. 6 4-Methyl Sudan I
Melting Point (°C) 300 >300 (decomposes) 171–173
Solubility Insoluble (Ca²⁺ salt) Water-soluble (Na⁺ salt) Organic solvents
Stability High (sulfonate group) Moderate Low (azo bond cleavage)

Biological Activity

2-Naphthalenecarboxylic acid, 3-hydroxy-4-((1-sulfo-2-naphthalenyl)azo)-, commonly referred to as D&C Red No. 34 or C.I. Pigment Red 63, is a synthetic azo dye primarily used in cosmetics and pharmaceuticals. This compound has garnered attention due to its biological activities and potential health effects.

  • Chemical Formula : C21H14N2O6S
  • CAS Number : 6417-83-0
  • Molecular Weight : 414.4 g/mol

The structure of the compound features an azo group (-N=N-) which is significant for its biological activity, particularly in antimicrobial and cytotoxic properties.

Antimicrobial Properties

Research indicates that the presence of the azo group contributes significantly to the antimicrobial activities of compounds similar to 2-naphthalenecarboxylic acid. A study demonstrated that azo derivatives exhibited over 60% antibacterial activity against various bacterial strains, suggesting that this structural motif plays a crucial role in enhancing biological efficacy .

Cytotoxicity and Mutagenicity

The cytotoxic effects of 2-naphthalenecarboxylic acid have been evaluated through various studies:

  • Ames Test : Initial screenings showed that related compounds were non-mutagenic in standard Ames tests using Salmonella typhimurium and Escherichia coli strains . However, other studies indicated potential chromosomal damage under specific conditions, highlighting the need for further investigation into its mutagenic potential.
  • Toxicological Assessments : In vivo studies reported acute toxicity with an LD50 ranging from 823 to 1040 mg/kg in rats, with observed gastrointestinal irritation and liver damage at higher doses . The NOEL (No Observed Effect Level) for systemic toxicity was established at 60 mg/kg bw/day for males and 12 mg/kg bw/day for females.

Environmental Impact

The environmental assessment of this compound suggests that while it exhibits low acute toxicity to aquatic organisms, continuous exposure may lead to bioaccumulation and long-term ecological effects. The primary target organs identified in toxicity studies include the liver and kidneys .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of D&C Red No. 34 was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial counts at concentrations above 100 µg/mL, confirming its potential use as a preservative in cosmetic formulations.

Case Study 2: Cytotoxic Effects on Cancer Cells

A study investigating the cytotoxic effects on human cancer cell lines (e.g., HeLa) found that treatment with D&C Red No. 34 resulted in a dose-dependent decrease in cell viability, with IC50 values around 50 µg/mL. These findings suggest its potential application in cancer therapeutics, warranting further exploration into its mechanism of action.

Summary of Findings

Property Details
Chemical FormulaC21H14N2O6S
Antimicrobial Activity>60% activity against various bacterial strains
Acute Toxicity (LD50)823 - 1040 mg/kg
NOEL (Systemic Toxicity)Males: 60 mg/kg bw/day; Females: 12 mg/kg bw/day
Cytotoxicity IC50~50 µg/mL on HeLa cells
Environmental ImpactLow acute toxicity; potential for bioaccumulation

Q & A

Basic: What analytical methods are recommended for determining the purity of this compound and its derivatives in research settings?

Answer:
Ultra-performance liquid chromatography (UPLC) coupled with UV-Vis detection is a validated method for analyzing intermediates and subsidiary colors in structurally related azo compounds. Key parameters include:

  • Linearity : Average R2=0.9994R^2 = 0.9994 across calibration curves.
  • Sensitivity : LOD (0.0014–0.0061%) and LOQ (0.0047–0.020%).
  • Recovery : 96–106% accuracy at specification levels.
  • Precision : RSD ranges from 0.67% to 5.79% .

This method improves separation efficiency and reduces analysis time compared to traditional HPLC, making it suitable for batch certification and quality control in academic research .

Advanced: How does azo-hydrazo tautomerism influence the spectroscopic properties and stability of this compound?

Answer:
The azo group (-N=N-) can exhibit tautomerism, shifting between azo (trans) and hydrazo (cis) forms, which alters UV-Vis absorption spectra and thermal stability. Researchers should:

  • Use pH-dependent spectroscopic studies to track tautomeric shifts.
  • Apply time-resolved NMR to monitor dynamic equilibria in solution.
  • Employ density functional theory (DFT) calculations to model electronic transitions and predict stability under varying conditions .

These approaches help correlate structural configurations with functional properties, critical for applications in dye chemistry and materials science .

Basic: What synthetic routes are commonly employed for the preparation of this compound?

Answer:
The compound is synthesized via diazonium coupling :

Diazotization : 1-Sulfo-2-naphthylamine is treated with nitrous acid (HNO2\text{HNO}_2) under acidic conditions to form the diazonium salt.

Coupling : The diazonium salt reacts with 3-hydroxy-2-naphthalenecarboxylic acid in a weakly alkaline medium (pH 8–9).

Purification : The product is isolated via recrystallization or column chromatography to remove unreacted intermediates .

Key challenges include optimizing reaction pH and temperature to minimize side products like unsulfonated subsidiary colors .

Advanced: What computational approaches are suitable for modeling the electronic structure and azo group configuration?

Answer:

  • DFT Calculations : To predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and cis-trans isomerization energetics.
  • Molecular Dynamics (MD) Simulations : To study solvation effects and conformational stability in aqueous/organic matrices.
  • TD-DFT : For modeling UV-Vis spectra and correlating theoretical results with experimental data .

These methods aid in designing derivatives with enhanced photostability or tailored spectral properties for sensor applications .

Basic: How can crystallographic data be obtained and refined for this compound?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ=0.71073A˚\lambda = 0.71073 \, \text{Å}).
  • Structure Solution : Employ the SHELX suite (e.g., SHELXD for phase determination, SHELXL for refinement).
  • Refinement : Apply full-matrix least-squares methods with anisotropic displacement parameters for non-H atoms. Hydrogen bonding and π-π stacking interactions should be analyzed to understand packing motifs .

Example refinement statistics for related azo pigments:

ParameterValue
RintR_{\text{int}}< 0.05
R1R1 (I > 2σ)0.03–0.05
wR2wR20.08–0.10

Advanced: What are the environmental degradation pathways of this compound, and how can its breakdown products be analyzed?

Answer:

  • Photodegradation : Exposure to UV light cleaves the azo bond, generating aromatic amines and sulfonated naphthalenes.
  • Microbial Degradation : Aerobic/anaerobic bacteria metabolize the compound into intermediates like 3-hydroxy-2-naphthoic acid.
  • Analytical Workflow :
    • LC-MS/MS : To identify sulfonated fragments and amine byproducts.
    • QTOF-MS : For high-resolution mass determination of degradation products.
    • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri to assess residual toxicity .

Such studies inform environmental risk assessments and guide the design of biodegradable analogs .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

  • FT-IR : Confirm functional groups (e.g., -OH at 3200–3500 cm1^{-1}, -SO3_3H at 1030–1200 cm1^{-1}).
  • 1^1H/13^{13}C NMR : Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and carboxyl carbons (δ 170–175 ppm).
  • UV-Vis : Characterize λmax_{\text{max}} (~500 nm for the azo chromophore) in solvents of varying polarity .

Advanced: How does the calcium salt formation (e.g., Pigment Red 63:1) affect the compound’s properties?

Answer:

  • Enhanced Stability : Calcium coordination improves thermal resistance (decomposition >250°C) and reduces solubility in aqueous/organic media.
  • Color Intensity : Metal complexation shifts λmax_{\text{max}} bathochromically (~20 nm) due to ligand-to-metal charge transfer (LMCT).
  • Analytical Confirmation : Use inductively coupled plasma optical emission spectrometry (ICP-OES) to quantify calcium content (specification: 1:1 molar ratio) .

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